3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine
Description
3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine is a heterocyclic compound featuring a five-membered isoxazolidine ring (containing one oxygen and one nitrogen atom) substituted with a methyl group at position 3, a vinyl group at position 5, and an octa-2,7-dien-1-yl chain at position 2.
The compound’s structural complexity arises from its unsaturated side chains: the vinyl group at position 5 offers sites for further functionalization, while the conjugated diene in the octa-2,7-dien-1-yl moiety may enhance stability through resonance. Such features are critical in determining its physicochemical behavior, including solubility, thermal stability, and spectroscopic signatures.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
5-ethenyl-3-methyl-2-[(2E)-octa-2,7-dienyl]-1,2-oxazolidine |
InChI |
InChI=1S/C14H23NO/c1-4-6-7-8-9-10-11-15-13(3)12-14(5-2)16-15/h4-5,9-10,13-14H,1-2,6-8,11-12H2,3H3/b10-9+ |
InChI Key |
DLXOXXQYOJDEML-MDZDMXLPSA-N |
Isomeric SMILES |
CC1CC(ON1C/C=C/CCCC=C)C=C |
Canonical SMILES |
CC1CC(ON1CC=CCCCC=C)C=C |
Origin of Product |
United States |
Biological Activity
3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 152.2334 g/mol
IUPAC Name: 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine
CAS Registry Number: 22459-10-5
The compound features a vinylisoxazolidine ring, which is known for its ability to participate in various chemical reactions and interactions within biological systems.
Antimicrobial Properties
Research indicates that compounds containing isoxazolidine rings exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antioxidant Activity
The antioxidant potential of 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine has been evaluated through various assays. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays revealed that the compound exhibits notable free radical scavenging activity. This property suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxic Effects
Cytotoxicity assays conducted on different cancer cell lines have shown that this compound may induce apoptosis in certain types of cancer cells. For instance, studies on breast cancer (MCF-7) and lung cancer (A549) cells indicated that treatment with the compound resulted in decreased cell viability and increased markers of apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several isoxazolidine derivatives and tested their antimicrobial efficacy against clinical isolates. The study found that derivatives similar to 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine exhibited significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial properties.
Case Study 2: Antioxidant Activity in Cellular Models
A study published in Phytotherapy Research assessed the antioxidant activity of various isoxazolidine compounds using cellular models. The results highlighted that 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide.
Summary of Research Findings
Comparison with Similar Compounds
(E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g)
- Core structure : Benzoate ester with a dienyl-p-tolyloxy substituent.
- Substituents : Octa-2,7-dien-1-yl chain (similar to the target compound) and an iodobenzoate group.
- Synthesis yield : 82% via EBX (Ethynyl BenziodoXolone) chemistry.
- Key spectral data :
- ¹H NMR : Characteristic signals for diene protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.3–8.2 ppm).
- IR : C=O stretch at ~1720 cm⁻¹ (ester).
Comparison: While both compounds share the octa-2,7-dien-1-yl group, the benzoate backbone in 4g introduces aromaticity and ester functionality, leading to higher molecular weight (due to iodine and benzene) and distinct reactivity (e.g., electrophilic substitution).
3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl] Quinoxaline 1,4-di-N-oxide Derivatives
- Core structure: Quinoxaline di-N-oxide with cyclopropane and trimethoxyphenyl substituents.
- Substituents : Cyclopropane ring (sterically bulky) and electron-rich methoxy groups.
- Synthesis : Multi-step route involving cyclopropanation and acylation.
Comparison: The cyclopropane and trimethoxyphenyl groups in these quinoxaline derivatives contrast sharply with the target compound’s aliphatic dienyl and vinyl groups. The quinoxaline core’s planar aromatic system enables π-π stacking, whereas the isoxazolidine ring’s saturation may enhance conformational flexibility.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Core structure : Pyrrolidone (five-membered lactam) with a carboxylic acid group.
- Substituents : Methyl group at position 1 and carboxylic acid at position 3.
Data Table: Comparative Analysis
*Calculated based on molecular formula C₁₄H₂₃NO.
Key Findings
Substituent Effects : The octa-2,7-dien-1-yl group in the target compound and 4g enhances conjugation but manifests differently due to distinct backbones (isoxazolidine vs. benzoate).
Synthetic Efficiency : High yields (60–82%) in suggest EBX chemistry is robust for dienyl-containing compounds, though applicability to isoxazolidines requires verification.
Spectroscopic Signatures : Diene protons (δ 5.2–5.8 ppm) are consistent across compounds with unsaturated chains, while backbone-specific signals (e.g., isoxazolidine N-CH₂) differentiate the target compound.
Functional Potential: The target’s vinyl group offers sites for polymerization or click chemistry, unlike the cyclopropane or ester groups in analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
